GPVI Antagonism Potency: S-Enantiomer Outperforms R-Enantiomer by 5-Fold but Remains Less Potent than Racemate
In the same experimental system measuring collagen-induced platelet aggregation, (S)-S007-1558 (S-enantiomer) exhibits an IC50 of 25.3 μM, which is 5.0-fold more potent than the R-enantiomer S004-1032 (IC50 126.3 μM) but 3.8-fold less potent than the racemic mixture S002-333 (IC50 6.7 μM) [1]. Molecular modeling revealed that the S-enantiomer preferentially binds the primary GPVI antagonist site (the losartan-binding pocket), whereas the R-enantiomer occupies a distinct secondary binding site, and the racemate achieves cooperative occupancy of both sites simultaneously [1].
| Evidence Dimension | Inhibition of collagen-induced platelet aggregation (GPVI antagonism) |
|---|---|
| Target Compound Data | IC50 = 25.3 μM |
| Comparator Or Baseline | S004-1032 (R-enantiomer): IC50 = 126.3 μM; S002-333 (racemate): IC50 = 6.7 μM |
| Quantified Difference | 5.0-fold more potent than R-enantiomer; 3.8-fold less potent than racemate |
| Conditions | Human platelet-rich plasma; collagen-induced aggregation assay; 5 min preincubation |
Why This Matters
Procurement of the pure S-enantiomer is essential for studies investigating primary GPVI binding site pharmacology, as the racemate's higher potency arises from a dual-site mechanism that confounds interpretation of structure-activity relationships.
- [1] S S Bhunia et al. Molecular modelling studies in explaining the higher GPVI antagonistic activity of the racemic 2-(4-methoxyphenylsulfonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxamide than its enantiomers. SAR QSAR Environ Res. 2017 Oct;28(10):783-799. PMID: 29135287. View Source
